Technical Synthesis Guide: 1-(Carboxymethyl)-1H-indole-3-carboxylic Acid
Technical Synthesis Guide: 1-(Carboxymethyl)-1H-indole-3-carboxylic Acid
Executive Summary
This technical guide details the synthesis of 1-(Carboxymethyl)-1H-indole-3-carboxylic acid (CAS: 2167-14-8), a dicarboxylic acid indole derivative. This scaffold is a critical pharmacophore in the development of Aldose Reductase Inhibitors (ARIs) for diabetic neuropathy and has emerged in recent screenings for Bcl-2/Mcl-1 dual inhibitors in oncology.
The synthesis presents a specific chemoselectivity challenge: differentiating the N1 (indole nitrogen) and C3 (carboxylate) positions. This guide prioritizes the Convergent Diester Route , which utilizes steric and electronic protection to ensure regiospecific N-alkylation, followed by global deprotection. A secondary Linear Vilsmeier Route is provided for laboratories lacking access to indole-3-carboxylic acid starting materials.
Retrosynthetic Analysis
The structural logic dictates that the C3-carboxyl group renders the indole electron-deficient, reducing the nucleophilicity of the N1 position. Therefore, direct alkylation of the diacid is inefficient. The optimal disconnection relies on a diester intermediate.
Figure 1: Retrosynthetic disconnection strategy highlighting the diester intermediate as the control point for regioselectivity.
Primary Pathway: The Convergent Diester Route
This protocol is the industry standard for reproducibility and yield (>85%). It avoids the harsh conditions required to formylate the C3 position on an already substituted indole.
Phase 1: N-Alkylation of Methyl Indole-3-carboxylate
Rationale: The indole N-H proton in 3-substituted esters has a pKa of ~16. Weak bases (e.g., K₂CO₃ in acetone) often result in incomplete conversion or long reaction times. We utilize Sodium Hydride (NaH) in anhydrous DMF to ensure irreversible deprotonation and rapid kinetics.
Reagents:
-
Methyl indole-3-carboxylate (1.0 equiv)[1]
-
Methyl bromoacetate (1.2 equiv)
-
Sodium Hydride (60% dispersion in oil) (1.2 equiv)
-
DMF (Anhydrous)[1]
Protocol:
-
Setup: Flame-dry a 2-neck round bottom flask (RBF) and purge with Nitrogen (
). Add Methyl indole-3-carboxylate and dissolve in anhydrous DMF (0.5 M concentration). -
Deprotonation: Cool the solution to 0°C (ice bath). Add NaH portion-wise over 15 minutes. Caution: Hydrogen gas evolution.
-
Activation: Stir at 0°C for 30 minutes until gas evolution ceases. The solution typically turns yellow/orange, indicating the formation of the indolyl anion.
-
Alkylation: Add Methyl bromoacetate dropwise via syringe.
-
Reaction: Remove the ice bath and stir at Room Temperature (RT) for 2–4 hours.
-
Self-Validation (TLC): Monitor using Hexane:EtOAc (7:3). The product (diester) will have a significantly higher Rf than the starting indole.
-
-
Quench: Carefully add saturated
solution to quench excess hydride. -
Workup: Extract with EtOAc (3x). Wash combined organics with water (5x) to remove DMF (critical step to prevent emulsion). Dry over
and concentrate.
Phase 2: Global Hydrolysis (Saponification)
Rationale: Both ester groups (N-alkyl and C3) must be cleaved. Lithium Hydroxide (LiOH) is preferred over NaOH/KOH for its solubility in THF/Water mixtures and milder profile, reducing the risk of decarboxylation at the C3 position.
Reagents:
-
Diester Intermediate
-
LiOH·H₂O (4.0 equiv)
-
Solvent: THF:MeOH:Water (3:1:1)[2]
Protocol:
-
Dissolve the crude diester in the THF/MeOH mixture.
-
Add LiOH dissolved in the minimum amount of water.
-
Stir at RT for 12 hours. If the C3-ester is sterically hindered, heat to 40°C.
-
Self-Validation (LC-MS): Look for the mass of the diacid (M+H = 220.19 for the parent structure).
-
-
Isolation (Isoelectric Precipitation):
-
Evaporate THF/MeOH under reduced pressure.
-
Dilute the aqueous residue with water.
-
Cool to 0°C and acidify slowly with 1M HCl to pH ~2.
-
The product will precipitate as a white/off-white solid.
-
-
Purification: Filter the solid. Wash with cold water. Recrystallize from Ethanol/Water if necessary.
Alternative Pathway: The Linear Vilsmeier Route
Use this route only if Indole-3-carboxylic acid derivatives are unavailable. It is longer and involves an oxidation step that can be sensitive.
Figure 2: Linear synthesis starting from unsubstituted indole.
-
N-Alkylation: Indole + Ethyl bromoacetate (
, DMF). -
Formylation: Reaction with
in DMF forms the C3-aldehyde. -
Pinnick Oxidation: The aldehyde is oxidized to the carboxylic acid using Sodium Chlorite (
) and sulfamic acid (scavenger). Note: KMnO4 is too harsh and may cleave the indole double bond.
Critical Process Parameters (CPP) & Troubleshooting
| Parameter | Specification | Impact of Deviation |
| DMF Water Content | < 0.05% (Karl Fischer) | High water content consumes NaH and hydrolyzes the bromoacetate, stalling the reaction. |
| Temperature (Alkylation) | 0°C | Heating >50°C during alkylation promotes C-alkylation byproducts or polymerization. |
| Acidification pH | pH 2.0 – 3.0 | pH < 1.0 may cause degradation; pH > 4.0 leaves the product as a water-soluble carboxylate salt (yield loss). |
| Workup Washing | 5x Water Wash | Failure to remove DMF results in oiling out during crystallization and impure product. |
Analytical Characterization
To certify the identity of 1-(Carboxymethyl)-1H-indole-3-carboxylic acid , the following signals must be present.
1H NMR (DMSO-d6, 400 MHz)
- 12.0–13.0 ppm: Broad singlet (2H). Corresponds to the two -COOH protons.
- 8.05 ppm: Doublet/Singlet. C2-H proton (deshielded by the C3-carboxyl).
- 7.95 ppm: Doublet. C4-H proton.
-
5.10 ppm: Singlet (2H). Diagnostic Peak. The
methylene group. Note: If this is a multiplet, check for enantiomeric impurities or restricted rotation (unlikely here). - 7.2–7.6 ppm: Multiplets. Remaining aromatic protons.
Mass Spectrometry (ESI)
-
Positive Mode:
-
Negative Mode:
(More sensitive for carboxylic acids).
References
-
Synthesis of Indole-3-Carboxylic Acid Deriv
- Source: Journal of Medicinal Chemistry / PMC
- Context: Protocols for N-acetic acid substitution on indole scaffolds for ARI activity.
-
N-Alkyl
- Source: Organic Syntheses / BenchChem Protocols
- Context: Standardized conditions for the deprotonation and SN2 alkyl
-
Hydrolysis of Indole Esters (Lithium Hydroxide Method)
- Source: Thieme Connect / SOS
- Context: Chemoselective hydrolysis of methyl esters in the presence of nitrogen heterocycles.
-
Vilsmeier-Haack Formyl
